1-Bromo-3-cyclopropoxy-2-methylbenzene
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Overview
Description
1-Bromo-3-(cyclopropyloxy)-2-methylBenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a bromine atom, a cyclopropyloxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-3-(cyclopropyloxy)-2-methylBenzene typically involves the bromination of 3-(cyclopropyloxy)-2-methylBenzene. This can be achieved through the following steps:
Starting Material Preparation: The starting material, 3-(cyclopropyloxy)-2-methylBenzene, can be synthesized by reacting 2-methylphenol with cyclopropyl bromide in the presence of a base such as potassium carbonate.
Bromination: The bromination of 3-(cyclopropyloxy)-2-methylBenzene is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically conducted in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of 1-bromo-3-(cyclopropyloxy)-2-methylBenzene follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors with precise control over reaction conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(cyclopropyloxy)-2-methylBenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium cyanide, and sodium azide.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding phenols or quinones. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide, sodium azide in dimethylformamide.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution: Formation of methoxy, cyano, or azido derivatives.
Oxidation: Formation of phenols or quinones.
Reduction: Formation of 3-(cyclopropyloxy)-2-methylBenzene.
Scientific Research Applications
1-Bromo-3-(cyclopropyloxy)-2-methylBenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various substituted aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive molecules for pharmaceutical research.
Medicine: Explored for its potential use in drug discovery and development. It is used as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 1-bromo-3-(cyclopropyloxy)-2-methylBenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
1-Bromo-3-(cyclopropyloxy)-2-methylBenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Properties
Molecular Formula |
C10H11BrO |
---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
1-bromo-3-cyclopropyloxy-2-methylbenzene |
InChI |
InChI=1S/C10H11BrO/c1-7-9(11)3-2-4-10(7)12-8-5-6-8/h2-4,8H,5-6H2,1H3 |
InChI Key |
IJILOLPTIRTEQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)OC2CC2 |
Origin of Product |
United States |
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